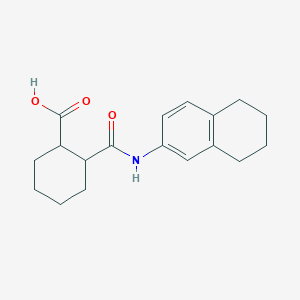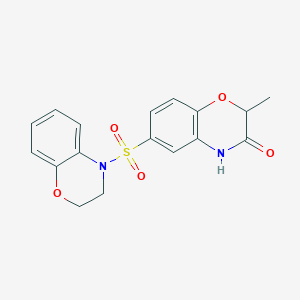![molecular formula C22H17N3O2 B269655 2-[3-(1H-perimidin-2-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B269655.png)
2-[3-(1H-perimidin-2-yl)propyl]-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(1H-perimidin-2-yl)propyl]-1H-isoindole-1,3(2H)-dione, also known as CPI-455, is a compound that has been synthesized and studied for its potential applications in scientific research.
Mecanismo De Acción
2-[3-(1H-perimidin-2-yl)propyl]-1H-isoindole-1,3(2H)-dione inhibits LSD1 by binding to its active site and preventing it from demethylating histones. This leads to an accumulation of histone methylation, which in turn affects gene expression. The exact mechanism of how this compound affects gene expression is still being studied, but it is believed that it may involve the recruitment of other proteins that regulate transcription.
Biochemical and Physiological Effects
Studies have shown that this compound has potent anti-tumor effects in various cancer cell lines, including prostate, breast, and lung cancer. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been shown to improve memory and cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[3-(1H-perimidin-2-yl)propyl]-1H-isoindole-1,3(2H)-dione in lab experiments is its potency and specificity for LSD1 inhibition. This allows for precise modulation of gene expression and potentially more effective treatment of diseases. However, one limitation is that this compound is still in the early stages of research and its safety and efficacy in humans is still unknown.
Direcciones Futuras
For research on 2-[3-(1H-perimidin-2-yl)propyl]-1H-isoindole-1,3(2H)-dione include further studies on its safety and efficacy in humans, as well as its potential applications in treating various diseases. Other potential directions for research include exploring the use of this compound in combination with other drugs or therapies, as well as investigating its effects on other epigenetic enzymes and pathways.
Métodos De Síntesis
The synthesis of 2-[3-(1H-perimidin-2-yl)propyl]-1H-isoindole-1,3(2H)-dione involves a multi-step process that includes the reaction of perimidin-2-ylpropylamine with 3-bromopropionic acid, followed by cyclization with phthalic anhydride. The final product is obtained through purification and isolation techniques such as chromatography and recrystallization.
Aplicaciones Científicas De Investigación
2-[3-(1H-perimidin-2-yl)propyl]-1H-isoindole-1,3(2H)-dione has been studied for its potential applications in scientific research, particularly in the field of epigenetics. Epigenetics refers to the study of changes in gene expression that do not involve changes to the underlying DNA sequence. This compound is a potent inhibitor of the lysine-specific demethylase 1 (LSD1) enzyme, which plays a crucial role in regulating gene expression through histone modification. By inhibiting LSD1, this compound has the potential to modulate gene expression and potentially treat diseases such as cancer and neurodegenerative disorders.
Propiedades
Fórmula molecular |
C22H17N3O2 |
|---|---|
Peso molecular |
355.4 g/mol |
Nombre IUPAC |
2-[3-(1H-perimidin-2-yl)propyl]isoindole-1,3-dione |
InChI |
InChI=1S/C22H17N3O2/c26-21-15-8-1-2-9-16(15)22(27)25(21)13-5-12-19-23-17-10-3-6-14-7-4-11-18(24-19)20(14)17/h1-4,6-11H,5,12-13H2,(H,23,24) |
Clave InChI |
LBQWQASYZLTEKN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC3=NC4=CC=CC5=C4C(=CC=C5)N3 |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC3=NC4=CC=CC5=C4C(=CC=C5)N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-{2-[4-(morpholin-4-ylsulfonyl)phenyl]ethyl}-1-benzothiophene-2-carboxamide](/img/structure/B269576.png)
![[4-(Dimethylamino)phenyl]{4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]piperazino}methanone](/img/structure/B269577.png)
![2-[(2-anilino-2-oxoethyl)sulfonyl]-N-(4-ethylphenyl)acetamide](/img/structure/B269579.png)
![4-(4-iodophenyl)-N,2-dimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B269583.png)
![N,N-diethyl-4-{[2-(2-furyl)-1,3-thiazol-4-yl]methoxy}-3-methoxybenzamide](/img/structure/B269586.png)
![4-[(1,3-Benzodioxol-5-yloxy)methyl]-6-piperidino-1,3,5-triazin-2-amine](/img/structure/B269587.png)
![3,4-dimethoxy-N-{2-[(6-methylpyridin-2-yl)carbamoyl]phenyl}benzamide](/img/structure/B269589.png)
![N-[3-(1,3-dioxan-2-yl)phenyl]-1-phenylcyclopropanecarboxamide](/img/structure/B269591.png)
![N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1-phenylcyclopropanecarboxamide](/img/structure/B269592.png)
![2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-mesitylacetamide](/img/structure/B269595.png)
